molecular formula C15H18N2O9 B14887070 [(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B14887070
M. Wt: 370.31 g/mol
InChI Key: AUFUWRKPQLGTGF-RWDKGTSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA.

Preparation Methods

The synthesis of [(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves the acetylation of uridine. The process typically uses acetic anhydride in the presence of a catalyst such as boron trifluoride-etherate . The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions. Industrial production methods follow similar principles but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by being metabolized into uridine, which then participates in various biochemical pathways. Uridine is incorporated into RNA, where it plays a role in the synthesis and regulation of genetic information. The molecular targets include enzymes involved in RNA synthesis and metabolism .

Comparison with Similar Compounds

[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its acetylated structure, which enhances its stability and bioavailability compared to uridine. Similar compounds include:

Properties

Molecular Formula

C15H18N2O9

Molecular Weight

370.31 g/mol

IUPAC Name

[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13?,14-/m1/s1

InChI Key

AUFUWRKPQLGTGF-RWDKGTSBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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